Cas no 1755-51-7 (Pentamethoxy Red)

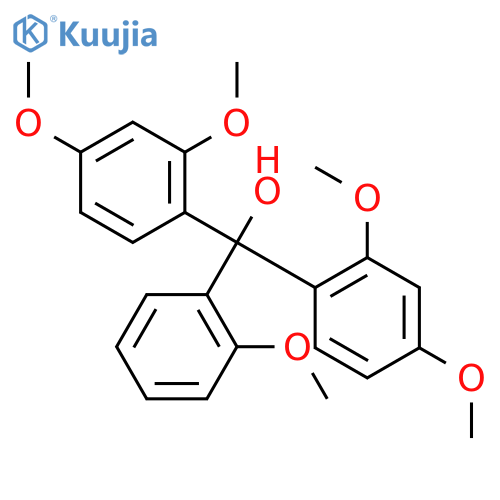

Pentamethoxy Red structure

商品名:Pentamethoxy Red

Pentamethoxy Red 化学的及び物理的性質

名前と識別子

-

- Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol

- Benzenemethanol, a-(2,4-dimethoxyphenyl)-2,4-dimethoxy-a-(2-methoxyphenyl)-

- PENTAMETHOXY RED

- 2,2',2'',4,4'-Pentamethoxytriphenylmethanol

- bis(2,4-dimethoxyphenyl)-(2-methoxyphenyl)methanol

- alpha.-(2,4-dimethoxyphenyl)-2,4-dimethoxy- .alpha.-(2-methoxyphenyl)-Benzenemethanol

- Benzenemethanol,.alpha.-(2,4-dimethoxyphenyl)-2,4-dimethoxy-.alpha.-(2-methoxyphenyl)-

- 2,2',2

- Pentamethoxylred

- Bis(2,4-dimethoxyphenyl)

- 2,2',2'',4,4'-pentamethoxytrityl alcohol

- 2,2',2",4,4'-Pentamethoxytriphenylcarbinol

- Methanol, Bis(2,4-dimethoxyphenyl)(o-methoxyphenyl)-

- α-(2,4-Dimethoxyphenyl)-2,4-dimethoxy-α-(2-methoxyphenyl)benzenemethanol

- PentamethoxyRed

- GEPSNGQKRLULHW-UHFFFAOYSA-N

- Benzenemethanol, .alpha.-(2,4-dimethoxyphenyl)-2,4-dimethoxy-.alpha.-(2-methoxyphenyl)-

- P0631

- 2,2',2'',

- FT-0609018

- 1755-51-7

- A881565

- .ALPHA.-(2,4-DIMETHOXYPHENYL)-2,4-DIMETHOXY-.ALPHA.-(2-METHOXYPHENYL)BENZENEMETHANOL

- AKOS001483311

- EINECS 217-146-8

- J-011120

- 9X489RQ5R4

- SR-01000389292

- T71935

- DTXSID80169987

- UNII-9X489RQ5R4

- WS-02497

- CS-0318414

- Benzenemethanol, alpha-(2,4-dimethoxyphenyl)-2,4-dimethoxy-alpha-(2-methoxyphenyl)-

- CCG-103160

- SR-01000389292-1

- NS00025759

- MFCD00070616

- BAA75551

- SCHEMBL2214188

- SY055129

- Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol #

- DTXCID3092478

- triphenylcarbinol, 2,4,2',4',2''-pentamethoxy-

- ALPHA-(2,4-DIMETHOXYPHENYL)-2,4-DIMETHOXY-ALPHA-(2-METHOXYPHENYL)BENZENEMETHANOL

- DB-351126

- AE-641/32253009

- 2.4.2'.4'.2''-Pentamethoxy-triphenylcarbinol

- Pentamethoxy Red

-

- MDL: MFCD00070616

- インチ: 1S/C24H26O6/c1-26-16-10-12-19(22(14-16)29-4)24(25,18-8-6-7-9-21(18)28-3)20-13-11-17(27-2)15-23(20)30-5/h6-15,25H,1-5H3

- InChIKey: GEPSNGQKRLULHW-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1=C([H])C([H])=C([H])C([H])=C1OC([H])([H])[H])(C1C([H])=C([H])C(=C([H])C=1OC([H])([H])[H])OC([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1OC([H])([H])[H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 410.17300

- どういたいしつりょう: 410.173

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 30

- 回転可能化学結合数: 8

- 複雑さ: 484

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 66.4

- 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 145.0 to 148.0 deg-C

- ふってん: 600.3±55.0 °C at 760 mmHg

- フラッシュポイント: 316.8±31.5 °C

- 屈折率: 1.567

- ようかいど: Solubility Insoluble in water; soluble in ethanol

- PSA: 66.38000

- LogP: 4.01380

- じょうきあつ: 0.0±1.8 mmHg at 25°C

- 酸塩基指示剤の変色ph値範囲: Reddish-violet (1.2) to colorless (3.2)

- ようかいせい: 未確定

- 酸性度係数(pKa): 1.86(at 25℃)

Pentamethoxy Red セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Pentamethoxy Red 税関データ

- 税関コード:2909499000

- 税関データ:

中国税関コード:

2909499000概要:

29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

Pentamethoxy Red 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019116871-25g |

Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol |

1755-51-7 | 95% | 25g |

1,199.92 USD | 2021-06-16 | |

| abcr | AB140199-25g |

Pentamethoxy red; . |

1755-51-7 | 25g |

€1331.10 | 2025-02-19 | ||

| 1PlusChem | 1P0021HG-25g |

Benzenemethanol, α-(2,4-dimethoxyphenyl)-2,4-dimethoxy-α-(2-methoxyphenyl)- |

1755-51-7 | 25g |

$915.00 | 2025-02-19 | ||

| 1PlusChem | 1P0021HG-1g |

Benzenemethanol, α-(2,4-dimethoxyphenyl)-2,4-dimethoxy-α-(2-methoxyphenyl)- |

1755-51-7 | 1g |

$90.00 | 2025-02-19 | ||

| Ambeed | A639681-250mg |

Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol |

1755-51-7 | 95% | 250mg |

$104.0 | 2024-04-22 | |

| Aaron | AR0021PS-250mg |

Benzenemethanol, α-(2,4-dimethoxyphenyl)-2,4-dimethoxy-α-(2-methoxyphenyl)- |

1755-51-7 | 95% | 250mg |

$42.00 | 2025-01-21 | |

| Crysdot LLC | CD12132297-5g |

Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol |

1755-51-7 | 95+% | 5g |

$333 | 2024-07-24 | |

| eNovation Chemicals LLC | D756758-100mg |

Benzenemethanol, a-(2,4-dimethoxyphenyl)-2,4-dimethoxy-a-(2-methoxyphenyl)- |

1755-51-7 | 95% | 100mg |

$75 | 2024-06-07 | |

| Crysdot LLC | CD12132297-10g |

Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol |

1755-51-7 | 95+% | 10g |

$599 | 2024-07-24 | |

| eNovation Chemicals LLC | D756758-5g |

Benzenemethanol, a-(2,4-dimethoxyphenyl)-2,4-dimethoxy-a-(2-methoxyphenyl)- |

1755-51-7 | 95% | 5g |

$265 | 2025-02-28 |

Pentamethoxy Red 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

5. Book reviews

1755-51-7 (Pentamethoxy Red) 関連製品

- 829-19-6(2,4-Dimethoxyphenylmethylcarbinol)

- 596-38-3(9-Phenyl-9H-xanthen-9-ol)

- 3671-05-4(1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol)

- 76832-37-6(Tris(2,4-dimethoxyphenyl)methanol)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1755-51-7)Pentamethoxy Red

清らかである:99%

はかる:25g

価格 ($):375.0